1-(but-3-yn-1-yl)-1H-1,2,4-triazole
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Overview
Description
1-(but-3-yn-1-yl)-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are known for their diverse chemical properties and significant biological activities.
Preparation Methods
The synthesis of 1-(but-3-yn-1-yl)-1H-1,2,4-triazole typically involves the reaction of 1H-[1,2,4]triazole with but-3-ynyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(but-3-yn-1-yl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(but-3-yn-1-yl)-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(but-3-yn-1-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
1-(but-3-yn-1-yl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-(But-3-ynyl)-1H-[1,2,3]triazole: This isomer has a different arrangement of nitrogen atoms in the triazole ring, leading to distinct chemical and biological properties.
1-(But-3-ynyl)-1H-[1,3,4]triazole: Another isomer with unique properties and applications.
This compound derivatives: Various derivatives of the compound have been synthesized, each with specific modifications that enhance their properties for particular applications
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its isomers and derivatives.
Properties
IUPAC Name |
1-but-3-ynyl-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-2-3-4-9-6-7-5-8-9/h1,5-6H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKZQGQXRVOPEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1C=NC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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